4-Chloro-5-ethyl-1H-pyrazol-3-amine

Description

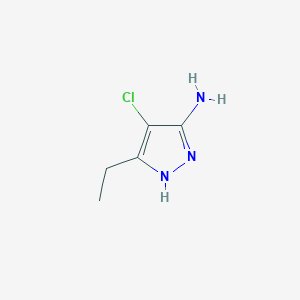

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-ethyl-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-2-3-4(6)5(7)9-8-3/h2H2,1H3,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUNYGKLDIWTDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of the Pyrazole Core in Contemporary Heterocyclic Chemistry

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a highly influential scaffold in chemical research. evitachem.commdpi.com Its unique structural and electronic properties make it a versatile building block in the synthesis of complex molecular architectures. mdpi.com The pyrazole core is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring feature in a multitude of biologically active compounds. nih.gov

The significance of the pyrazole moiety stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules like enzymes and receptors. This has led to the development of a wide range of pharmaceuticals with pyrazole cores, targeting an array of conditions including inflammation, cancer, microbial infections, and obesity. evitachem.com Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals, such as herbicides and pesticides, and have found applications in materials science as dyes and fluorescent agents. evitachem.com The continued exploration of novel synthetic methodologies for pyrazole derivatives underscores their unabating importance in modern chemical research. mdpi.comnih.gov

Academic Research Trajectories of 1h Pyrazol 3 Amine Derivatives

Within the broader family of pyrazoles, derivatives of 1H-pyrazol-3-amine are a particularly noteworthy subclass. The presence of the amino group at the 3-position provides a crucial handle for further chemical modifications, allowing for the construction of diverse molecular libraries. These derivatives are frequently employed as key intermediates in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]quinolines, many of which exhibit significant biological activities. mdpi.com

Academic research into 1H-pyrazol-3-amine derivatives has largely been driven by their potential applications in drug discovery and crop protection. For instance, various substituted aminopyrazoles have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole (B372694) ring, including the introduction of halogen atoms and various alkyl or aryl groups, has been a common strategy to modulate the biological and physicochemical properties of these compounds. mdpi.com The research trajectory in this area is characterized by the synthesis of novel analogs and their subsequent biological evaluation to establish structure-activity relationships (SAR).

Below is a table summarizing key research findings for compounds structurally related to 4-Chloro-5-ethyl-1H-pyrazol-3-amine, illustrating the common research focus on synthesis and application.

| Compound Name | Key Research Finding | Application Area |

|---|---|---|

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Serves as a reagent for synthesizing anti-microbial compounds. evitachem.com Derivatives have shown pesticidal activity. evitachem.com | Agrochemical, Medicinal Chemistry |

| 4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | Synthesized via a multi-step process involving pyrazole core formation, chlorination, and alkylation. vulcanchem.com Investigated in patent literature. vulcanchem.com | Chemical Synthesis |

| N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide | Used as a building block for more complex heterocyclic compounds and explored for therapeutic potential. | Medicinal Chemistry, Chemical Synthesis |

| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Some compounds in this class have shown potential as novel synthetic auxin herbicides. mdpi.com | Agrochemical |

Current Research Gaps and Future Directions for 4 Chloro 5 Ethyl 1h Pyrazol 3 Amine Studies

Strategic Approaches to 1H-Pyrazol-3-amine Core Synthesis

The construction of the fundamental 1H-pyrazol-3-amine scaffold is achieved through several reliable strategies. These methods prioritize efficiency, regioselectivity, and the ability to introduce a variety of substituents.

The most traditional and widely employed method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. longdom.org For 3-aminopyrazoles, suitable precursors often include β-ketonitriles or their synthetic equivalents.

One common pathway involves the reaction of hydrazines with derivatives of malononitrile. mdpi.com For instance, the condensation of a hydrazine with an α,β-unsaturated nitrile, often generated in situ, leads to the formation of the pyrazole core through a Michael addition followed by intramolecular cyclization and elimination of ammonia. mdpi.com The regioselectivity of the reaction can be controlled by the nature of the substituents on both the hydrazine and the three-carbon precursor. nih.gov A key challenge in some syntheses is the potential formation of 4,5-dihydropyrazoles, which may require a subsequent oxidation step to yield the aromatic pyrazole ring. longdom.org

Vilsmeier-Haack conditions provide another route, allowing for a cyclization-formylation sequence from hydrazones to produce 4-formylpyrazoles, which can be further functionalized. mdpi.com Additionally, electrophilic cyclization of N-allyl- or N-propargyl-5-amino-1H-pyrazole-4-carboxamides has been shown to yield fused heterocyclic systems, demonstrating the versatility of pre-functionalized pyrazoles in constructing more complex molecules. researchgate.net

Table 1: Examples of Cyclization Reactions for Pyrazole Synthesis

| Precursor 1 | Precursor 2 | Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Hydrazine Hydrate | Ethyl Acetoacetate, Malononitrile | Catalyst, Water, Ultrasonic Irradiation | Pyranopyrazole | nih.gov |

| Hydrazones | Vilsmeier Reagent (POCl₃/DMF) | N/A | 4-Formylpyrazole | mdpi.com |

| Arylhydrazines | Malononitrile Derivatives | FeCl₃/PVP, Water/PEG-400 | 5-Amino-1H-pyrazole-4-carbonitrile | mdpi.com |

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages such as operational simplicity, high atom economy, and the ability to generate molecular diversity in a single step. rsc.org The synthesis of pyrazoles and their fused derivatives is particularly amenable to MCR strategies. rsc.orgbeilstein-journals.org

A typical four-component reaction for synthesizing pyrano[2,3-c]pyrazoles involves the combination of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govrsc.org The reaction proceeds through a series of condensations and cyclizations, often catalyzed by a simple base or an environmentally benign catalyst in a green solvent like water. longdom.orgnih.gov These methods are highly modular, allowing for the introduction of various substituents by simply changing the starting components. beilstein-journals.orgacs.org For example, using different aryl glyoxals, aryl thioamides, and pyrazolones in a one-pot process can yield novel pyrazole-linked thiazoles. acs.org

Three-component reactions are also prevalent. A regioselective, transition-metal-free synthesis of 3,4,5-trisubstituted pyrazoles has been developed through the [3+2] cycloaddition of thiazolidinedione chalcones, benzaldehydes, and N-tosyl hydrazine. rsc.org Another approach involves the reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water to produce 1H-pyrazole derivatives efficiently. longdom.org

Table 2: Overview of Multi-component Reactions for Pyrazole Synthesis

| No. of Components | Reactants | Catalyst/Solvent | Product Type | Ref. |

|---|---|---|---|---|

| 4 | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Sodium Gluconate | Dihydropyrano[2,3-c]pyrazole | rsc.org |

| 3 | Aryl Glyoxal, Aryl Thioamide, Pyrazolone (B3327878) | HFIP | Thiazole-linked Pyrazole | acs.org |

| 3 | Enaminone, Benzaldehyde, Hydrazine-HCl | Ammonium Acetate / Water | 1H-Pyrazole | longdom.org |

Advanced Synthetic Transformations Involving this compound

Once the this compound core is synthesized, its substituents offer multiple handles for further chemical modification, enabling the creation of a diverse library of derivatives.

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organohalide, is particularly powerful for modifying halogenated heterocycles. wikipedia.org

The chlorine atom at the C4 position of the pyrazole ring serves as an excellent electrophilic partner for Suzuki-Miyaura reactions. rsc.org Research has shown that using a temporary chloro group at the C5 position can direct palladium-catalyzed arylation specifically to the C4 position, a feat that is otherwise difficult to achieve. nih.govacs.org This strategy allows for the selective synthesis of 4-aryl pyrazoles with high yields, often using very low catalyst loadings of Pd(OAc)₂. nih.govacs.org A variety of aryl and heteroaryl boronic acids can be coupled under these conditions, demonstrating broad substrate scope. mdpi.com The reaction typically requires a palladium(0) catalyst, a base (such as K₃PO₄ or Cs₂CO₃), and a suitable solvent system. mdpi.comlibretexts.org

The general mechanism involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

Table 3: Conditions for Suzuki-Miyaura Coupling of Halopyrazoles

| Halo-pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Ref. |

|---|---|---|---|---|---|---|

| 5-Chloro-1,3-dimethylpyrazole | Aryl Bromides (Direct Arylation) | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 4-Aryl-5-chloro-1,3-dimethylpyrazole | acs.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-Biphenyl-4,6-dichloropyrimidine | mdpi.com |

| 4- and 5-Halo-1,2,3-triazoles | Arylboronic Acid | Pd-NHC complex | K₃PO₄ | Water | 4/5-Aryl-1,2,3-triazoles | rsc.org |

Oxidative dehydrogenative (ODH) coupling represents a highly atom-economical strategy for bond formation, typically C-C, C-N, or N-N bonds, by removing two hydrogen atoms. nih.gov The amino group at the C3 position of the pyrazole ring is a key functional handle for such transformations.

Studies have described new ODH couplings of pyrazol-5-amines to selectively synthesize azopyrrole derivatives. nih.govacs.org One pathway involves a reaction that concurrently installs C-I and N-N bonds through an iodination and oxidation sequence. nih.gov Another method utilizes a copper-catalyzed oxidative coupling process. nih.govacs.org These reactions demonstrate that the amino group can be transformed into a diazenyl group, which can then couple with other aromatic or heteroaromatic systems. For example, pyrazol-5-amines have been shown to undergo oxidative coupling with iodine, catalyzed by tert-butyl hydroperoxide (TBHP) as the oxidant, to afford heteroaryl azo compounds. nih.gov

Furthermore, oxidative C-O coupling of pyrazolones with N-hydroxy compounds has been achieved using various one- and two-electron oxidants like Fe(ClO₄)₃ and PhI(OAc)₂, proceeding through the formation of N-oxyl radicals. rsc.org

The electron-deficient nature of the pyrazole ring, enhanced by the electron-withdrawing chloro substituent, makes the C4 position susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the displacement of the chloride ion by a variety of nucleophiles.

While direct SₙAr on a C4-chloropyrazole by common nucleophiles can be challenging, the reactivity can be enhanced by the presence of other activating groups on the ring, such as a nitro group. osti.gov In related heterocyclic systems like chloropyrimidines, the chloro group is readily displaced by nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide. rsc.org In the context of 4-chloroquinazolines, a related nitrogen heterocycle, the chlorine at the 4-position is regioselectively substituted by amines, a reaction rationalized by the carbon at this position having a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov This principle can be extended to 4-chloropyrazoles, where amines, alkoxides, or thiolates could potentially displace the chloro group to furnish new derivatives, with the reaction rate depending on the nucleophile's strength and the reaction conditions.

Reactions of the Primary Amine Functionality

The primary amine group in aminopyrazoles is a versatile functional handle for constructing more complex molecular architectures. Its nucleophilic nature allows for a variety of transformations, leading to a diverse array of derivatives.

Direct N-alkylation or N-arylation of the pyrazole ring can be achieved by reacting the pyrazole with alkyl halides, diazomethane, or dimethylsulfate. pharmaguideline.com Furthermore, primary aliphatic and aromatic amines can be directly used to prepare N-substituted pyrazoles under mild conditions, offering a broad scope of potential products. nih.govacs.org For instance, reactions carried out in DMF under air at elevated temperatures have successfully yielded a variety of N-alkyl and N-aryl pyrazoles. acs.org This approach tolerates various functional groups, including esters, methoxy, and haloarenes. nih.gov

The primary amine can also participate in condensation reactions. For example, the reaction of 3-(2-phenylhydrazono)pentane-2,4-dione (B8685487) with hydrazine in the presence of dimethylformamide under microwave irradiation affords (E)-1-(3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyldiazene. Mannich reactions, which involve the aminoalkylation of an acidic proton located at the nitrogen atom of the pyrazole ring, are also a valuable tool for synthesizing N-methyl derivatives and other biologically active molecules.

The amine group can also be a precursor to other functionalities. Diazotization of the primary amine followed by coupling reactions is a common strategy. For example, diazotization of a primary amine with a mixture of sodium nitrite (B80452) and hydrochloric acid at low temperatures, followed by coupling with pentane-2,4-dione, yields 3-(2-phenylhydrazono)pentane-2,4-dione.

Condensation and Cycloaddition Reactions for Fused Systems

The synthesis of fused pyrazole systems, where the pyrazole ring is annulated with another heterocyclic or carbocyclic ring, often involves condensation and cycloaddition reactions. These reactions are powerful tools for building molecular complexity in a single step.

Condensation Reactions:

A prevalent method for constructing fused pyrazoles is through multicomponent reactions (MCRs). nih.gov These one-pot reactions combine multiple starting materials to form a complex product, often with high efficiency. nih.gov For example, the synthesis of pyrano[2,3-c]pyrazoles can be achieved through a four-component condensation of ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile. nih.govbeilstein-journals.org This reaction proceeds through the initial formation of a pyrazolone from the reaction of the β-ketoester and hydrazine, and a Michael acceptor from the Knoevenagel condensation of the aldehyde and malononitrile. A subsequent Michael addition and cyclization yield the fused pyranopyrazole system. nih.govbeilstein-journals.org

Cycloaddition Reactions:

[3+2] Dipolar cycloaddition is a key strategy for pyrazole synthesis. nih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. In the context of pyrazole synthesis, nitrile imines, often generated in situ from hydrazonoyl halides, are common 1,3-dipoles. acs.orgnih.gov These can react with a variety of dipolarophiles, such as alkenes and alkynes, to afford pyrazoline and pyrazole derivatives, respectively. nih.govacs.orgnih.gov For instance, the reaction of in situ generated trifluoroacetonitrile (B1584977) imines with enones leads to the formation of trans-configured 5-acyl-pyrazolines in a highly regio- and diastereoselective manner. acs.orgnih.gov Subsequent oxidation can then lead to the corresponding pyrazole. acs.orgnih.gov

Intramolecular versions of these reactions are also valuable. For example, a one-pot synthesis of pyrazole-fused heterocycles can be achieved through the conversion of alkyne-tethered aldehydes into their corresponding tosylhydrazones, followed by base-mediated generation of diazo compounds and subsequent intramolecular dipolar cycloaddition. thieme-connect.com

Sustainable and Green Chemistry Protocols for Pyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles to minimize environmental impact and improve safety. benthamdirect.com This involves the use of environmentally friendly solvents, energy-efficient reaction conditions, and recyclable catalysts. nih.gov

Environmentally Benign Solvents and Reaction Conditions

Traditional pyrazole synthesis often employs harsh reaction conditions, including high temperatures and organic solvents, which are costly and environmentally detrimental. researchgate.net Green alternatives focus on the use of benign solvents like water and ethanol, or even solvent-free conditions. researchgate.nettandfonline.com

Water is an attractive solvent due to its availability, low cost, and non-toxic nature. researchgate.netthieme-connect.com Many multicomponent reactions for pyrazole synthesis have been successfully conducted in aqueous media. researchgate.netthieme-connect.com For example, the synthesis of pyrazolones has been reported via a multicomponent reaction in water using a heterogeneous Lewis acid catalyst. thieme-connect.com

Solvent-free reactions, often facilitated by grinding or microwave irradiation, represent another green approach. researchgate.nettandfonline.com These methods can lead to shorter reaction times and higher yields while eliminating the need for solvents altogether. tandfonline.comtandfonline.com For instance, a series of pyrazole derivatives have been synthesized in good yields by reacting isocyanides and dialkyl acetylenedicarboxylates in the presence of 1,2-dibenzoylhydrazines using tetrabutylammonium (B224687) bromide as a catalyst under solvent-free conditions at room temperature. tandfonline.com

Energy-efficient techniques such as microwave and ultrasound irradiation are also being employed to promote pyrazole synthesis. nih.govresearchgate.net These methods can accelerate reaction rates and improve yields compared to conventional heating. nih.gov

Electrochemical Synthetic Routes

Electrosynthesis is emerging as a powerful and sustainable tool for organic synthesis, including the preparation of pyrazoles. rsc.org By using electricity as a "reagent," electrochemical methods can often avoid the need for harsh chemical oxidants or reductants, thus reducing waste generation. rsc.org

The electrochemical synthesis of pyrazoles can be achieved through various pathways. One approach involves the [3+2] dipolar cycloaddition of hydrazones and dipolarophiles. nih.gov This method can be performed in a biphasic aqueous/organic system, using inexpensive sodium iodide as both a supporting electrolyte and a mediator. nih.gov

Another electrochemical strategy is the oxidative aromatization of pyrazolines to pyrazoles. rsc.org This transformation can be carried out using inexpensive sodium chloride as a redox mediator and supporting electrolyte in a biphasic system with carbon-based electrodes. rsc.org Furthermore, a two-step, one-pot electrochemical process has been developed where anilines are first converted to aryl diazonium salts, which then undergo a radical cyclization cascade to form multi-substituted pyrazoles. rsc.org This method highlights the potential of electrochemistry to enable novel and efficient synthetic disconnections. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For a compound like this compound, a combination of ¹H, ¹³C, and advanced 2D NMR techniques would be required for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the atoms.

¹H NMR Spectral Assignments and Proton Environment Analysis

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. For this compound, the expected signals would correspond to the protons of the ethyl group, the amine (NH₂) group, and the pyrazole ring (NH).

The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The chemical shifts of these signals are influenced by the pyrazole ring. The protons of the amine group and the pyrazole NH often appear as broad singlets and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates. The absence of a proton at the C4 position, due to the chloro-substitution, simplifies the aromatic region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Spectral Assignments

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (ethyl) | 1.1 - 1.4 | Triplet (t) | ~7 |

| CH₂ (ethyl) | 2.5 - 2.8 | Quartet (q) | ~7 |

| NH₂ (amine) | 4.0 - 5.5 | Broad Singlet (br s) | N/A |

| NH (pyrazole ring) | 10.0 - 12.0 | Broad Singlet (br s) | N/A |

¹³C NMR Spectral Characterization and Carbon Framework Delineation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The pyrazole ring carbons (C3, C4, and C5) would resonate in the aromatic region. The C3 carbon, attached to the amine group, and the C5 carbon, bearing the ethyl group, would appear at distinct chemical shifts. The C4 carbon, substituted with an electronegative chlorine atom, would be shifted downfield. The two carbons of the ethyl group would appear in the aliphatic region of the spectrum. The chemical shifts of pyrazole carbons are known to be sensitive to the nature and position of substituents. beilstein-journals.org

Interactive Data Table: Predicted ¹³C NMR Spectral Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 (C-NH₂) | 145 - 155 |

| C4 (C-Cl) | 105 - 115 |

| C5 (C-CH₂CH₃) | 135 - 145 |

| CH₂ (ethyl) | 18 - 25 |

| CH₃ (ethyl) | 10 - 15 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments from 1D NMR and delineate the complete molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, confirming the relationship between the CH₂ and CH₃ protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached. This would definitively link the ethyl protons to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be vital to confirm the placement of the ethyl group at C5 and the amine group at C3 by observing correlations between the ethyl protons and C5/C4, and between the NH₂ protons and C3/C4.

NMR-Based Kinetic Studies on Tautomeric Equilibria

N-unsubstituted pyrazoles can exist as a mixture of tautomers in solution, which can interconvert. beilstein-journals.org This tautomerism affects the chemical environment of the ring atoms. Low-temperature NMR studies can slow down this exchange process, allowing for the observation of separate signals for each tautomer. rsc.org This enables the determination of the equilibrium constant and provides insight into the thermodynamic stability of the different forms. For this compound, NMR could be used to study the equilibrium between the 3-amino and the 5-amino tautomers, providing valuable information on how substituents influence tautomeric preference.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely involve the loss of the ethyl group or other small neutral molecules, providing further evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would provide a highly accurate measurement of the molecular ion's mass-to-charge ratio. This precise mass allows for the unambiguous determination of the molecular formula (C₅H₈ClN₃), distinguishing it from any other compounds with the same nominal mass. This technique is essential for confirming the elemental composition of a newly synthesized compound.

Fragment Ion Pathway Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, offering insights into its structural components. For the constitutional isomer, 4-chloro-1-ethyl-1H-pyrazol-3-amine hydrochloride, predicted mass-to-charge ratios (m/z) for various adducts have been calculated and are available in public databases. These predictions suggest potential ionic species that could be observed in a mass spectrum. However, a detailed experimental study on the fragmentation pathways of this compound itself, which would involve identifying the specific daughter ions and neutral losses to map its decomposition under ionization, is not currently published.

Table 1: Predicted Mass Spectrometry Adducts for a Constitutional Isomer (4-chloro-1-ethyl-1H-pyrazol-3-amine hydrochloride) (Note: This data is for a constitutional isomer and is predicted, not experimental.)

| Adduct | Predicted m/z |

| [M+H]⁺ | 146.04796 |

| [M+Na]⁺ | 168.02990 |

| [M-H]⁻ | 144.03340 |

| [M+NH₄]⁺ | 163.07450 |

| [M+K]⁺ | 184.00384 |

| [M+H-H₂O]⁺ | 128.03794 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The specific wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated systems and chromophores. No experimental UV-Vis spectrum for this compound has been found in the surveyed literature.

X-ray Crystallography for Solid-State Molecular Architecture

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be determined.

A crystal structure for this compound has not been deposited in the Cambridge Structural Database or reported elsewhere in the scientific literature. Consequently, experimentally determined bond lengths and bond angles for this specific compound are not available. While computational methods can predict these parameters, they lack the definitive confirmation provided by X-ray crystallography.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are foundational to modern chemistry, providing insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like 4-Chloro-5-ethyl-1H-pyrazol-3-amine, these calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Density Functional Theory (DFT) Application with Hybrid Functionals (e.g., B3LYP)

Density Functional Theory (DFT) has become a standard method for computational studies of organic molecules due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used functionals for such calculations. It combines the strengths of both Hartree-Fock theory and density functional approximations. In principle, applying the B3LYP functional to this compound would yield a precise model of its electronic structure and energy. While numerous studies utilize B3LYP for various pyrazole (B372694) derivatives, demonstrating its utility in this class of compounds, specific results for the title compound are not available. bibliotekanauki.plmaterialsciencejournal.orgresearchgate.net

Basis Set Selection and Computational Parameters

The choice of a basis set is crucial for the accuracy of DFT calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons and lead to more accurate results, though at a higher computational expense. researchgate.netnih.gov The selection of the basis set for this compound would be a critical parameter in any computational study, but without published research, the specifics remain undetermined.

Electronic Structure and Reactivity Descriptors

From a single DFT calculation, a wealth of information about a molecule's electronic properties and chemical reactivity can be extracted. These descriptors are vital for predicting how a molecule will behave in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. bibliotekanauki.plmaterialsciencejournal.org For this compound, an FMO analysis would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. However, the specific HOMO-LUMO energies and their distribution across the molecule have not been documented.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. An MEP analysis of this compound would pinpoint the locations of its nitrogen atoms and chloro-substituent as potential sites for interaction. Regrettably, no such specific MEP map for this compound is available in the surveyed literature.

Charge Density Distribution and Mulliken Atomic Charges

Understanding how charge is distributed among the atoms of a molecule is fundamental to predicting its reactivity and intermolecular interactions. Mulliken population analysis is one method used to calculate the partial atomic charges on each atom. These charges provide a quantitative measure of the local electronic character within the molecule. For this compound, a Mulliken charge analysis would reveal the electron-withdrawing or -donating effects of the chloro, ethyl, and amine substituents on the pyrazole ring. This data, however, remains uncalculated or unpublished.

Global Reactivity Parameters (e.g., Chemical Hardness, Electrophilicity Index)

No dedicated studies calculating the global reactivity parameters such as chemical hardness (η), electrophilicity index (ω), or chemical potential (μ) for this compound were found. Such studies, typically employing Density Functional Theory (DFT), are common for other heterocyclic compounds and are used to predict the chemical reactivity and stability of molecules. researchgate.netresearchgate.net For different pyrazole derivatives, these parameters have been calculated to understand their chemical behavior, but these values are specific to the studied molecules and cannot be directly assigned to this compound. researchgate.net

Investigation of Tautomeric Equilibria and Stability

The tautomerism of pyrazoles is a well-documented phenomenon, with the equilibrium between different forms being influenced by substituents, solvent effects, and intra- and intermolecular interactions. mdpi.comnih.govnih.gov For 3-aminopyrazoles, an annular prototropic tautomerism is expected. encyclopedia.pub However, specific computational predictions for this compound are not present in the available literature.

Computational Prediction of Tautomeric Forms and Ratios

There are no published computational studies that predict the specific tautomeric forms of this compound or their relative stability and population ratios in the gas phase or in solution. Theoretical calculations on other substituted pyrazoles have shown that the presence of different functional groups can significantly shift the tautomeric equilibrium, making it impossible to infer the behavior of the title compound without a dedicated study. mdpi.com

Solvent Effects on Tautomeric Stability

While computational models like the Polarizable Continuum Model (PCM) are frequently used to study the influence of solvents on tautomeric stability in pyrazoles and other heterocycles, no such analysis has been published for this compound. nih.gov Studies on related compounds indicate that polar solvents can stabilize more polar tautomers, but the specific outcomes depend on the exact molecular structure. mdpi.comnih.gov

Activation Barriers for Prototropic Migration

The energy barriers for the interconversion of tautomers (prototropic migration) have been computationally studied for some pyrazole systems, but this highly specific data is not available for this compound.

Intermolecular Interaction Analysis

The analysis of intermolecular interactions is crucial for understanding the solid-state structure and properties of molecular crystals. Hirshfeld surface analysis is a common computational tool for visualizing and quantifying these interactions. tandfonline.comnih.govas-proceeding.com

Hydrogen Bonding and Van der Waals Interactions

No crystallographic or Hirshfeld surface analysis studies have been published for this compound. For other pyrazole derivatives, crystal structures are often stabilized by a network of hydrogen bonds (e.g., N-H···N) and π-π stacking. nih.govas-proceeding.com Hirshfeld surface analyses of related compounds typically show that H···H, C···H, and various heteroatom contacts are the most significant contributors to the crystal packing. tandfonline.comas-proceeding.com Without experimental or computational data for this compound, a specific description of its intermolecular interactions cannot be provided.

Computational Spectroscopic Property Prediction

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. researchgate.netresearchgate.net These predictions are valuable for confirming experimentally determined structures and for understanding the relationship between molecular structure and spectroscopic properties. capes.gov.bracs.org The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. researchgate.net

For pyrazole derivatives, theoretical calculations of ¹H and ¹³C NMR spectra have been shown to be in good agreement with experimental data. researchgate.netnih.gov The chemical shifts are influenced by the electronic environment of each nucleus. libretexts.orgcsustan.edu For instance, the position of substituents on the pyrazole ring significantly affects the chemical shifts of the ring protons and carbons. capes.gov.br In the case of this compound, the electronegative chlorine atom and the electron-donating amino and ethyl groups would have distinct effects on the calculated chemical shifts of the pyrazole ring atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyrazole Derivatives

| Atom | Predicted Chemical Shift (ppm) - Representative Pyrazole Derivative |

|---|---|

| Pyrazole H | 6.4 - 7.7 |

| Pyrazole C | 105.0 - 160.3 |

| Ethyl CH₂ | ~2.7 |

This table presents typical chemical shift ranges for pyrazole derivatives based on computational studies. Actual values for this compound would require specific calculations.

Computational chemistry allows for the prediction of vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov These calculations are instrumental in assigning experimental vibrational bands to specific molecular motions. longdom.org DFT methods, such as B3LYP, are commonly employed for these simulations. longdom.org

For pyrazole and its derivatives, theoretical calculations have successfully reproduced experimental IR and Raman spectra. scilit.commdpi.com The vibrational modes are characteristic of the pyrazole ring and its substituents. For example, the N-H stretching frequency in pyrazoles is sensitive to hydrogen bonding. mdpi.com The presence of the chloro, ethyl, and amino groups in this compound will give rise to specific vibrational frequencies that can be predicted computationally.

Table 2: Calculated Vibrational Frequencies for a Substituted Pyrazole

| Vibrational Mode | Calculated Frequency (cm⁻¹) - Representative Pyrazole Derivative |

|---|---|

| N-H Stretch | ~3100 - 3300 |

| C-H Stretch (Aromatic) | ~3000 - 3100 |

| C-H Stretch (Aliphatic) | ~2900 - 3000 |

| C=N Stretch | ~1600 - 1670 |

This table provides representative calculated vibrational frequencies for a substituted pyrazole. The exact frequencies for this compound would depend on the specific computational model used.

Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netbiochempress.com This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands. researchgate.net

For various pyrazole derivatives, TD-DFT calculations have been used to simulate their UV-Vis spectra, often showing good agreement with experimental data. researchgate.netbiochempress.com The electronic transitions, typically of a π → π* nature, are influenced by the substituents on the pyrazole ring. The chloro, ethyl, and amino groups in this compound will affect the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the predicted λmax.

Table 3: Predicted UV-Vis Absorption Maxima for a Pyrazole Derivative

| Electronic Transition | Predicted λmax (nm) - Representative Pyrazole Derivative |

|---|

The predicted absorption maximum for this compound would require specific TD-DFT calculations.

Nonlinear Optical (NLO) Properties Calculations

Computational methods are also employed to investigate the nonlinear optical (NLO) properties of molecules. researchgate.netresearchgate.net NLO materials have applications in technologies like telecommunications and optical data processing. researchgate.net The key parameters that determine a molecule's NLO response are its polarizability and first hyperpolarizability (β). researchgate.netresearchgate.net

Theoretical calculations on pyrazole derivatives have suggested that they can possess significant NLO properties. researchgate.netresearchgate.net The presence of donor and acceptor groups within the molecule can enhance the NLO response. In this compound, the amino group can act as an electron donor and the chloro-substituted pyrazole ring as an acceptor system, potentially leading to a notable first hyperpolarizability.

Table 4: Calculated NLO Properties for a Representative Pyrazole Derivative

| NLO Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | ~4.38 D |

These values are for a representative pyrazole derivative and serve as an illustration. researchgate.net Specific calculations are needed for this compound.

Molecular Interaction Studies for Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein. researchgate.netnih.gov The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. researchgate.net

Studies on various pyrazole derivatives have shown that they can exhibit significant binding affinities to a range of protein targets. researchgate.netnih.govresearchgate.net The nature and position of substituents on the pyrazole ring play a crucial role in determining these interactions. nih.govacs.org For this compound, molecular docking studies could elucidate its potential binding modes and affinities with specific proteins, providing insights into its possible biological activities. The interactions can involve hydrogen bonds, hydrophobic interactions, and other non-covalent forces. researchgate.net

Table 5: Illustrative Binding Affinities of Pyrazole Derivatives with Protein Targets

| Protein Target | Binding Affinity (kcal/mol) - Representative Pyrazole Derivative |

|---|---|

| Human Thymidylate Kinase | -7.87 |

These are examples of binding affinities for different pyrazole derivatives with specific protein targets and are for illustrative purposes only. researchgate.net

Advanced Research Applications in Chemical Sciences

Building Blocks for Complex Heterocyclic Systems

The strategic placement of functional groups on the pyrazole (B372694) ring of 4-Chloro-5-ethyl-1H-pyrazol-3-amine makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems. The amine and chloro groups, along with the adjacent ring nitrogen, provide the necessary functionalities for cyclization reactions to form bicyclic and polycyclic structures.

Synthesis of Pyrazolo-Fused Ring Systems

The reactivity of aminopyrazoles allows for their use in the construction of several important fused heterocyclic scaffolds. These scaffolds are of significant interest due to their presence in a wide range of biologically active compounds.

Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles: The reaction of 1H-pyrazol-5-amines with reagents like 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) can lead to the formation of pyrazolo[3,4-c]isothiazoles and N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines. acs.orgnih.gov Subsequent thermolysis of the latter can yield pyrazolo[3,4-d]thiazoles. acs.orgnih.gov The reaction conditions, such as pH, can influence the product distribution between these heterocyclic systems. acs.orgnih.gov

Pyrazolo[1,5-a]pyrimidines: These fused systems are commonly synthesized through the cyclocondensation of 3-amino-1H-pyrazoles with various β-dicarbonyl compounds or their equivalents. nih.govresearchgate.netscilit.com The reaction typically proceeds with high regioselectivity, and the choice of reactants and conditions can be tailored to produce a diverse range of substituted pyrazolo[1,5-a]pyrimidines. nih.gov Microwave-assisted synthesis has also been employed to facilitate these cyclization reactions efficiently. nih.gov

The following table summarizes the synthesis of these fused systems from aminopyrazole precursors:

| Fused Ring System | General Synthetic Approach | Key Reactants |

| Pyrazolo[3,4-c]isothiazoles | Reaction with a dithiazolium salt | 1H-Pyrazol-5-amines, 4,5-Dichloro-1,2,3-dithiazolium chloride |

| Pyrazolo[3,4-d]thiazoles | Thermolysis of an intermediate | N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines |

| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation | 3-Amino-1H-pyrazoles, β-Dicarbonyl compounds |

Generation of Diverse Chemical Libraries

The ability of this compound to participate in a variety of chemical transformations makes it a valuable starting material for the generation of diverse chemical libraries. These libraries, containing a multitude of structurally related compounds, are essential tools in high-throughput screening for the discovery of new lead compounds in drug and agrochemical research. The pyrazole scaffold is considered a "privileged structure" due to its presence in numerous bioactive molecules. nih.gov By systematically modifying the substituents on the pyrazole ring and by using it as a template to build more complex fused systems, researchers can create large collections of novel compounds for biological evaluation.

Intermediates in Pharmaceutical Research

The pyrazole nucleus is a prominent feature in many approved pharmaceutical agents. nih.gov Consequently, this compound and related aminopyrazoles are important intermediates in the synthesis of new drug candidates.

Synthesis of Novel Pyrazole-Containing Scaffolds

The versatility of the aminopyrazole structure allows for its incorporation into a wide array of novel molecular scaffolds with potential therapeutic applications. For instance, it can be a precursor for the synthesis of pyrazolo[3,4-b]pyridines, which have shown a broad range of biological activities. nih.gov The synthesis often involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of the fused pyridine (B92270) ring. nih.gov Additionally, pyrazole derivatives serve as key intermediates in the synthesis of inhibitors for various protein kinases, which are crucial targets in cancer therapy. nih.gov

Elucidation of Structure-Activity Relationships for Molecular Targets

The generation of libraries of compounds based on the this compound scaffold is instrumental in understanding structure-activity relationships (SAR). By systematically altering the substituents on the pyrazole ring and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for interaction with a specific molecular target. nih.govnih.govresearchgate.net This iterative process of synthesis and biological testing allows for the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. For example, SAR studies on pyrazole derivatives have been crucial in developing potent inhibitors of enzymes like meprin α and β. nih.gov

Intermediates in Agrochemical Research

Similar to its role in pharmaceuticals, the pyrazole scaffold is also a key component in many modern agrochemicals. The unique biological properties of pyrazole-containing compounds make them effective herbicides, insecticides, and fungicides. Therefore, this compound serves as a valuable intermediate in the discovery and development of new crop protection agents. Its derivatives have been explored for their potential as pesticides and herbicides. chemimpex.com For instance, novel picolinic acid compounds containing a pyrazole moiety have been synthesized and shown to possess significant herbicidal activity. mdpi.com The development of pyrazole-based agrochemicals often involves the synthesis and screening of large libraries of compounds to identify candidates with high efficacy and favorable environmental profiles.

Design and Synthesis of Analogues for Crop Protection Research

The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, present in numerous commercial herbicides, fungicides, and insecticides. nih.govmdpi.comclockss.org The 4-amino-pyrazole structure, in particular, is a key building block for a new class of synthetic auxin herbicides. mdpi.commdpi.com Research efforts have focused on designing and synthesizing analogues of this compound to discover new, effective, and selective herbicides for crop protection.

A significant area of research involves the synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids. mdpi.commdpi.comnih.govcolab.ws These compounds are designed by combining the pyrazole core with a picolinic acid moiety, a known auxinic herbicide scaffold. mdpi.comnih.gov For instance, a study detailed the synthesis of 41 novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds. mdpi.comnih.govcolab.ws The synthetic strategy involves replacing a chlorine atom on a picolinic acid template with a phenyl-substituted pyrazole group. mdpi.com

The synthesis is a multi-step process that typically starts with the formation of the core pyrazole ring. vulcanchem.com A common and long-established method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govmdpi.comyoutube.com Subsequent steps involve strategic functionalization, such as chlorination and the introduction of various aryl groups, to create a library of analogues for activity screening. mdpi.commdpi.comvulcanchem.com

Root growth inhibition assays against model plants like Arabidopsis thaliana and various weeds are used to evaluate the herbicidal efficacy of these newly synthesized compounds. mdpi.commdpi.com In one study, many of the synthesized picolinic acid derivatives showed superior inhibitory effects compared to the commercial herbicide picloram. mdpi.comnih.govcolab.ws Several compounds even demonstrated better inhibition than the newer herbicide florpyrauxifen (B1531466). mdpi.comnih.gov For example, compound S202 showed a 78.4% inhibition of A. thaliana root growth at a concentration where florpyrauxifen only achieved 33.8% inhibition. nih.gov Post-emergence tests in greenhouses confirmed that many of these analogues have excellent herbicidal activity against broadleaf weeds, with some achieving 100% inhibition of Amaranthus retroflexus (a common type of pigweed). mdpi.comnih.govcolab.ws These findings underscore that compounds derived from the aminopyrazole scaffold are promising lead structures for the development of new synthetic auxin herbicides. mdpi.commdpi.com

Table 1: Examples of Synthesized Herbicidal Analogues

| Compound ID | Chemical Name | Key Structural Features | Source(s) |

| V-7 | 4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid | Dichloro-picolinic acid, 4-chlorophenyl at pyrazole C5 | mdpi.com |

| S070 | 4-Amino-6-(5-(2-bromophenyl)-3-methyl-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic acid | Chloro-fluoro-picolinic acid, 2-bromophenyl at pyrazole C5 | mdpi.com |

| S073 | 4-Amino-6-(5-(2-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic acid | CF3 at pyrazole C3, 2-bromophenyl at pyrazole C5 | mdpi.com |

| S150 | 4-Amino-6-(5-(4-bromophenyl)-3-methyl-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic acid | Chloro-fluoro-picolinic acid, 4-bromophenyl at pyrazole C5 | mdpi.com |

| S152 | 4-Amino-6-(5-(4-bromophenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic acid | CF2H at pyrazole C3, 4-bromophenyl at pyrazole C5 | mdpi.com |

Study of Structural Influence on Agrochemical Properties

The substituents on the pyrazole ring itself also play a crucial role. SAR analyses have revealed that modifying groups at the C3 and C4 positions of the pyrazole can significantly alter activity. For example, replacing a methyl group with a trifluoromethyl (CF3) or difluoromethyl (CF2H) group can modulate the compound's efficacy. mdpi.commdpi.com This is a common strategy in agrochemical design, as fluorine-containing groups can alter the compound's electronic properties, stability, and ability to bind to target enzymes. mdpi.com

Table 2: Structure-Activity Relationship (SAR) Insights for Pyrazole-Based Herbicides

| Structural Position | Substituent Effect on Herbicidal Activity | Source(s) |

| Pyrazole C3 | Introduction of methyl, difluoromethyl (CF2H), or trifluoromethyl (CF3) groups significantly influences potency. | mdpi.commdpi.com |

| Pyrazole C5-Aryl Ring | Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring, particularly at the para-position, are often favorable for high activity. | mdpi.comresearchgate.net |

| Picolinic Acid Ring | Halogenation (Cl, F) is important for post-emergence herbicidal efficacy. | researchgate.net |

Applications in Materials Science

The pyrazole scaffold is not only valuable in life sciences but also serves as a versatile building block in materials science. mdpi.commdpi.com Its aromaticity, electron-donating nitrogen atoms, and potential for extensive functionalization make it an attractive component for creating advanced materials with unique electronic and optical properties. mdpi.commdpi.com

Development of Optoelectronic Materials

Pyrazole derivatives are increasingly being investigated for their applications in optoelectronics, particularly as fluorescent materials and components of organic electroluminescent devices. mdpi.comresearchgate.net The inherent photophysical properties of the pyrazole ring can be tuned through synthetic modifications, leading to compounds with strong fluorescence, high quantum yields, and good photostability. mdpi.comnih.gov

Research has shown that pyrazole derivatives with extended conjugation exhibit unique optical properties that can be harnessed for developing sensors and organic electronic materials. mdpi.com For example, pyridine-pyrazole ligands can be used to create highly fluorescent boron(III) diaryl complexes. nih.gov These materials display tunable emission colors and are promising for applications in organic light-emitting diodes (OLEDs).

While research has not specifically focused on this compound for optoelectronics, its core structure is representative of the class of aminopyrazoles that can be functionalized to create photophysically active molecules. The amine group can act as an electron donor, and the chloro and ethyl groups can be modified or replaced to fine-tune the electronic and steric properties of the resulting material. The synthesis of pyrazole-based fluorophores often involves creating donor-pi-acceptor (D-π-A) systems, where the pyrazole ring can be part of the π-conjugated bridge or act as a donor/acceptor unit itself. nih.gov This versatility makes the pyrazole scaffold a prime candidate for designing novel materials for optoelectronic applications. researchgate.net

Exploration in Polymer Science and Functional Materials

The pyrazole nucleus is a valuable building block for the creation of functional polymers and materials. nih.govmdpi.com The ability to introduce various functional groups onto the pyrazole ring allows for the synthesis of monomers that can be polymerized to create materials with tailored properties, such as thermal stability and specific optical or electronic characteristics.

N-unsubstituted pyrazoles, which possess a reactive N-H bond, are particularly useful as ligands in materials chemistry and for creating proton-responsive materials. mdpi.com The pyrazole ring can be incorporated into the backbone or as a pendant group in a polymer chain. This can impart specific functionalities, such as the ability to coordinate with metal ions, which is useful for creating catalysts or sensor arrays.

Although specific polymers based on this compound are not widely reported, the general pyrazole scaffold has been used to synthesize polymers for various applications. The structural and electronic properties that make pyrazoles useful in agrochemicals and pharmaceuticals also make them interesting for materials science. mdpi.com The development of new polymerization techniques and the demand for novel functional materials continue to drive the exploration of heterocyclic compounds like pyrazoles in polymer science. mdpi.com

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, yet the pursuit of more efficient, economical, and environmentally friendly methods continues. nih.govbenthamdirect.com Future investigations into the synthesis of 4-Chloro-5-ethyl-1H-pyrazol-3-amine will likely focus on several innovative strategies that align with the principles of green chemistry and process intensification.

One of the most promising areas is the application of multicomponent reactions (MCRs) . mdpi.comnih.gov These reactions, in which three or more reactants combine in a single step to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.govbeilstein-journals.org The development of a one-pot MCR for this compound could dramatically streamline its production, reducing waste and operational complexity. researchgate.net

Furthermore, the principles of green chemistry are expected to be central to the development of new synthetic protocols. nih.govbenthamdirect.com This includes the use of greener solvents like water or ionic liquids, or even solvent-free reaction conditions. researchgate.netnih.gov Energy-efficient techniques such as microwave irradiation and ultrasonication have already demonstrated their potential in accelerating the synthesis of pyrazole derivatives and could be adapted for the target compound. researchgate.netnih.gov The use of recyclable catalysts, including nanocatalysts or biocatalysts, also represents a key area of future exploration to enhance the sustainability of the synthesis. nih.gov

Flow chemistry is another paradigm-shifting technology that holds immense promise for the synthesis of this compound. springerprofessional.deapple.com Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. springerprofessional.dedurham.ac.uk The development of a continuous flow process for this compound would be a significant step towards its large-scale and cost-effective production. mdpi.com

Finally, the discovery of entirely novel synthetic routes remains a key objective. This could involve new disconnection approaches or the use of innovative starting materials and reagents to access the pyrazole core. figshare.comacs.orgnih.gov

Table 1: Modern Synthetic Strategies for Pyrazole Derivatives

| Strategy | Description | Potential Advantages for this compound |

|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction. mdpi.combeilstein-journals.org | Increased efficiency, reduced waste, simplified purification. nih.gov |

| Green Chemistry Approaches | Use of benign solvents, renewable resources, and energy-efficient methods (microwaves, ultrasound). nih.govbenthamdirect.com | Reduced environmental impact, lower costs, enhanced safety. researchgate.net |

| Flow Chemistry | Continuous processing in micro- or meso-reactors. springerprofessional.deapple.com | Improved control, higher yields, enhanced safety, and scalability. durham.ac.uk |

| Novel Catalysis | Application of nanocatalysts, biocatalysts, or organocatalysts. nih.gov | Higher selectivity, milder reaction conditions, catalyst recyclability. |

Deeper Understanding of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics underpinning the synthesis of this compound is crucial for process optimization and the development of more efficient synthetic routes. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of the reaction pathways.

Kinetic studies, for instance, can provide valuable information on reaction rates, the influence of reactant concentrations, and the effect of temperature on the reaction outcome. This data is instrumental in identifying rate-determining steps and optimizing reaction conditions to maximize yield and minimize byproduct formation.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for studying reaction mechanisms. DFT can be used to model the potential energy surface of a reaction, identify transition states, and calculate activation energies. For the synthesis of this compound, DFT studies could help in understanding the regioselectivity of the cyclization step and the role of catalysts in lowering the activation barriers.

By combining experimental kinetic data with computational modeling, a comprehensive picture of the reaction mechanism can be constructed. This knowledge will not only enable the refinement of existing synthetic methods but also guide the rational design of new, more efficient catalytic systems and reaction protocols for the synthesis of this and related pyrazole derivatives.

Table 2: Approaches for Mechanistic and Kinetic Studies| Approach | Description | Application to this compound Synthesis |

|---|---|---|

| Kinetic Studies | Experimental measurement of reaction rates under various conditions. | Optimization of reaction time, temperature, and reactant ratios. |

| Computational Modeling (DFT) | Theoretical calculations to map reaction pathways and transition states. | Elucidation of regioselectivity and catalyst function. |

| Isotope Labeling Studies | Use of isotopically labeled reactants to trace atomic pathways. | Confirmation of proposed reaction mechanisms. |

| Spectroscopic Analysis | Real-time monitoring of reaction intermediates using techniques like NMR and IR. | Identification of transient species and validation of mechanistic hypotheses. |

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research, and the study of this compound is no exception. nih.gov These powerful computational tools can accelerate the discovery of new derivatives, predict their properties, and optimize synthetic pathways.

One of the key applications of AI and ML is in the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. By training algorithms on existing data for pyrazole derivatives, it is possible to build models that can predict the physicochemical properties and biological activities of new, unsynthesized compounds. benthamdirect.com This in silico screening approach can significantly reduce the time and cost associated with identifying promising candidates for specific applications. For example, AI could be used to design novel pyrazole-based energetic materials or potential drug candidates. benthamdirect.comresearchgate.net

AI can also play a crucial role in synthetic route prediction . Machine learning algorithms can be trained on vast databases of chemical reactions to propose novel and efficient synthetic pathways for a target molecule like this compound. This can help chemists to identify non-intuitive routes that might be overlooked in a traditional analysis.

Table 3: Applications of AI and Machine Learning in Pyrazole Research

| Application | Description | Potential Impact on this compound |

|---|---|---|

| QSPR/QSAR Modeling | Predicting properties and activities of new compounds. benthamdirect.com | Rapid identification of derivatives with desired characteristics. |

| Synthetic Route Prediction | Proposing novel and efficient synthetic pathways. | Optimization of synthesis and discovery of new routes. |

| De Novo Design | Generating novel molecular structures with desired functionalities. springerprofessional.de | Discovery of new pyrazole derivatives with enhanced properties. |

| Virtual Screening | In silico screening of large compound libraries. researchgate.net | Accelerated identification of potential drug candidates. |

Development of Advanced In Situ Characterization Techniques

To gain a deeper understanding of the formation of this compound and to optimize its synthesis, the development and application of advanced in situ characterization techniques are paramount. These methods allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, the formation of intermediates, and the influence of various parameters.

In situ spectroscopy , such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, can be employed to track the concentration of reactants, products, and any transient species throughout the course of the reaction. This information is invaluable for elucidating reaction mechanisms and identifying potential bottlenecks or side reactions. For instance, in situ FT-IR could monitor the disappearance of starting materials and the appearance of the pyrazole ring structure.

In situ microscopy techniques can provide visual information about the reaction medium, such as crystal formation or phase changes, which can be particularly useful for understanding crystallization processes and optimizing product isolation.

The data obtained from these in situ techniques can be used to build more accurate kinetic models and to develop more robust and efficient synthetic processes. By providing a window into the reacting system as it evolves, these advanced characterization methods will be instrumental in the future development and manufacturing of this compound.

Table 4: Advanced In Situ Characterization Techniques| Technique | Information Provided | Relevance to this compound Synthesis |

|---|---|---|

| In Situ FT-IR Spectroscopy | Real-time tracking of functional group changes. | Monitoring the formation of the pyrazole ring and consumption of reactants. |

| In Situ NMR Spectroscopy | Detailed structural information on species in solution. | Identification of intermediates and elucidation of reaction pathways. |

| In Situ Raman Spectroscopy | Vibrational information, complementary to IR. | Studying reactions in aqueous media or with challenging sample forms. |

| In Situ Microscopy | Visual observation of particle size, shape, and morphology. | Optimization of crystallization and isolation processes. |

Multi-disciplinary Collaborative Research Endeavors

The full potential of this compound can only be realized through a concerted effort involving researchers from a wide range of scientific disciplines. nih.gov Future progress will heavily rely on breaking down traditional silos and fostering a collaborative research environment.

Synthetic organic chemists will continue to play a central role in developing novel and efficient synthetic routes. Their expertise will be crucial for the practical implementation of the strategies outlined in the previous sections.

Computational chemists will be essential for providing theoretical insights into reaction mechanisms, predicting the properties of new derivatives, and guiding experimental work through in silico studies. acs.org

Pharmacologists and biochemists will be needed to evaluate the biological activity of this compound and its derivatives, and to elucidate their mechanisms of action in biological systems. This is particularly relevant given the known pharmacological importance of the pyrazole scaffold. mdpi.com

Material scientists could explore the potential of this compound and its derivatives in the development of new materials, such as energetic materials, polymers, or functional dyes.

By bringing together experts from these and other fields, a synergistic research program can be established. This multi-disciplinary approach will not only accelerate the pace of discovery but also open up new and unexpected applications for this compound.

Table 5: Illustrative Collaborative Research Areas| Collaborating Fields | Research Focus | Potential Outcomes |

|---|---|---|

| Synthetic Chemistry & Computational Chemistry | Design and synthesis of new derivatives with predicted properties. | More efficient discovery of compounds with targeted functionalities. |

| Chemistry & Pharmacology | Elucidation of structure-activity relationships. | Development of new therapeutic agents. |

| Chemistry & Materials Science | Incorporation of the pyrazole moiety into novel materials. | Creation of advanced materials with unique properties. |

| Chemical Engineering & Synthetic Chemistry | Scale-up and process optimization of synthesis. | Cost-effective and sustainable manufacturing of the compound. |

Q & A

Q. What are the standard synthetic routes for 4-Chloro-5-ethyl-1H-pyrazol-3-amine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclization, halogenation, and functionalization steps. For example:

- Step 1 : Cyclization of ethyl acetoacetate with substituted hydrazines to form pyrazole intermediates.

- Step 2 : Chlorination at the 4-position using POCl₃ or PCl₅ under controlled conditions .

- Step 3 : Ethyl group introduction via alkylation or cross-coupling reactions.

Key intermediates (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride) are characterized using:

Q. How should researchers design in vitro bioactivity assays for this compound?

Methodological Answer:

- Antibacterial Testing : Use agar dilution or broth microdilution methods (CLSI guidelines) against S. aureus and E. coli.

- Dose Ranges : 0.5–128 µg/mL, with MIC (Minimum Inhibitory Concentration) as the endpoint .

- Control Compounds : Include ciprofloxacin or ampicillin for comparison.

- Data Interpretation : Note contradictions in activity across studies; e.g., substituents like arylazo groups may enhance or reduce efficacy depending on bacterial strain .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound derivatives?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (DFT) to model cyclization and chlorination steps, identifying transition states and energy barriers .

- Solvent-Free Conditions : Simulate condensation reactions (e.g., with aldehydes) to predict regioselectivity and yields .

- Machine Learning : Train models on existing pyrazole reaction data to predict optimal catalysts (e.g., Pd/C for cross-coupling) .

Table 1 : Computational vs. Experimental Yield Comparison

| Derivative | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|

| 5c | 68 | 69 |

| 5d | 70 | 71 |

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Structural Variability : Compare substituent effects (e.g., 4-chloro vs. 4-fluoro analogs) using SAR (Structure-Activity Relationship) models .

- Assay Conditions : Re-evaluate pH, temperature, and bacterial inoculum size. For example, acidic conditions may protonate the NH₂ group, altering membrane permeability .

- Meta-Analysis : Aggregate data from patents and journals (e.g., Eur. J. Med. Chem.) to identify trends in MIC values .

Q. What advanced spectroscopic techniques are critical for confirming regioselectivity in pyrazole derivatives?

Methodological Answer:

- NOESY NMR : Resolves spatial proximity of ethyl and chloro groups on the pyrazole ring.

- X-ray Crystallography : Provides unambiguous confirmation of bond lengths (e.g., C-Cl: ~1.72 Å) and angles .

- High-Resolution MS : Differentiates isotopic patterns for Cl (³⁵Cl/³⁷Cl) in fragmentation pathways .

Table 2 : X-ray Data for this compound Derivatives

| Compound | Space Group | C-Cl Bond Length (Å) | Reference |

|---|---|---|---|

| 5c | P2₁/c | 1.74 | |

| 10a | P-1 | 1.71 |

Data-Driven Research Considerations

Q. How to design a multi-step synthesis with minimal purification?

Methodological Answer:

Q. What are the pitfalls in interpreting mass spectrometry data for halogenated pyrazoles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.